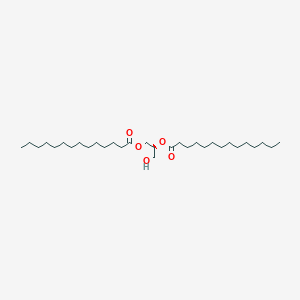

1,2-Dimyristoyl-sn-glycerol

Descripción

Propiedades

IUPAC Name |

[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182801 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(14:0/14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-16-5 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMYRISTIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 1,2-Dimyristoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Dimyristoyl-sn-glycerol as a Second Messenger

This compound (DMG) is a saturated diacylglycerol (DAG) composed of a glycerol (B35011) backbone with myristic acid (14:0) fatty acid chains attached at the sn-1 and sn-2 positions.[1] Within the complex landscape of cellular communication, DMG functions as a second messenger, an intracellular signaling molecule that is rapidly generated or released to trigger physiological changes.[2] While diacylglycerols are key activators of Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis, saturated DAGs like DMG are generally considered weak activators compared to their unsaturated counterparts.[1][3][4] Nevertheless, its stereospecificity and role as a DAG analog make it a valuable tool for dissecting signal transduction pathways.[5] This guide provides an in-depth exploration of DMG's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Activation of Protein Kinase C

The primary mechanism of action for this compound is the activation of Protein Kinase C. This process is a cornerstone of cellular signal transduction, converting extracellular signals into intracellular responses.

Generation of Diacylglycerol

The signaling cascade is typically initiated by the binding of an extracellular ligand (a first messenger, such as a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase on the cell surface. This activation stimulates the enzyme Phospholipase C (PLC).[6][7] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: the soluble inositol (B14025) 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol.[7] While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains embedded in the plasma membrane, poised for its signaling role.[6]

PKC Recruitment and Activation

The generation of DAG in the plasma membrane creates a binding site for PKC isozymes.[8] The PKC family is broadly divided into three sub-groups:

-

Conventional PKCs (cPKC): Isoforms α, βI, βII, and γ. Their activation is dependent on both calcium and DAG.[8]

-

Novel PKCs (nPKC): Isoforms δ, ε, η, and θ. These are calcium-insensitive but still require DAG for activation.[8][9]

-

Atypical PKCs (aPKC): Isoforms ζ and ι/λ. Their activation is independent of both calcium and DAG.[8]

This compound, as a DAG, is capable of activating the conventional and novel PKC isoforms.[9] The binding of DAG to the C1 domain within the regulatory region of PKC induces a significant conformational change.[10] This change displaces an autoinhibitory pseudosubstrate segment from the enzyme's catalytic site, thereby activating its kinase function.[10] The activation process is highly stereospecific, with only the 1,2-sn-diacylglycerol form being active.[5] Once activated, PKC can phosphorylate a vast array of substrate proteins on their serine or threonine residues, propagating the signal downstream and eliciting a wide range of cellular responses.[11]

Regulation and Signal Termination

The cellular response to DAG is transient and tightly controlled. Signal termination is achieved through the rapid metabolic conversion of DAG into other lipid species, primarily through two pathways:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This action both attenuates the DAG signal and initiates PA-dependent signaling.[8][11][12]

-

Hydrolysis: DAG can be hydrolyzed by diacylglycerol and monoacylglycerol lipases to release fatty acids and glycerol.[11]

Quantitative Data on Diacylglycerol-PKC Interaction

Quantitative binding and activation data for this compound are not extensively documented. However, studies using structurally similar and more cell-permeant DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), provide valuable insights into the dynamics of the PKC-DAG interaction.[10][13]

| Parameter | Molecule | Target | Value | Reference |

| Binding Affinity (Kd) | 1,2-dioctanoyl-sn-glycerol | C1B domain of PKCα | 24.2 ± 2 µM | [10] |

| Half-maximal effective concentration (EC50) | Carbachol-induced 1,2-sn-diacylglycerol accumulation | Airway smooth muscle | 2.1 x 10⁻⁸ M | [10] |

| Half-maximal effective concentration (EC50) | 1,2-dioctanoyl-sn-glycerol | Inhibition of L-type Ca2+ current | 2.2 µM | [10] |

Table 1: Summary of quantitative data for DAG analogs in cellular signaling. This data provides a reference for the concentrations at which DAG molecules effectively engage their targets.

Experimental Protocols

Investigating the mechanism of action of DMG involves quantifying its cellular levels and measuring the activity of its primary effector, PKC.

Protocol 1: Quantification of Cellular Diacylglycerol

This protocol outlines a fluorometric assay to measure total DAG in cell lysates, based on a coupled enzymatic reaction.[14]

Methodology:

-

Sample Preparation: Homogenize cells or tissues and perform a lipid extraction using an appropriate solvent system (e.g., chloroform/isopropanol/nonidet P-40). Collect the organic phase and dry it under vacuum.

-

Resuspension: Resuspend the dried lipid extract in the provided assay buffer, vortexing or sonicating to create a uniform suspension.

-

Kinase Reaction: Add a kinase mixture to the samples. This enzyme phosphorylates all DAG present to form phosphatidic acid (PA).

-

Lipase Reaction: Introduce a lipase solution, which specifically hydrolyzes the newly formed PA to glycerol-3-phosphate (G3P).

-

Oxidase Reaction & Detection: Add an enzyme mixture containing glycerol-3-phosphate oxidase and a fluorometric probe. The oxidase acts on G3P, producing hydrogen peroxide (H₂O₂).[14]

-

Quantification: The H₂O₂ reacts with the probe to generate a fluorescent signal (e.g., Ex/Em = 530-560/585-595 nm). Measure the fluorescence using a microplate reader.

-

Analysis: Calculate the DAG concentration in the samples by comparing their fluorescence to a standard curve generated with known amounts of a DAG standard.

Protocol 2: In Vitro Protein Kinase C Activity Assay

This protocol describes a classic radioactive filter-binding assay to measure PKC activity in response to activation by DMG.[15]

Methodology:

-

Prepare Lipid Vesicles: In a glass tube, combine this compound and phosphatidylserine (B164497) (PS) in chloroform. Evaporate the solvent under a nitrogen stream to create a thin lipid film. Resuspend the film in a kinase reaction buffer by sonication to form small unilamellar vesicles.

-

Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, a PKC substrate (e.g., a specific peptide), and the PKC enzyme source (purified or from cell lysate).

-

Initiate Reaction: Start the phosphorylation reaction by adding Mg-ATP that has been spiked with radioactive [γ-³²P]ATP.

-

Incubate: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

-

Stop and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper filter. The phosphorylated substrate will bind to the paper.

-

Wash: Wash the filter papers multiple times (e.g., 3 times for 5 minutes each) in a dilute acid solution (e.g., 1% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.

-

Quantify: Dry the filter paper and place it in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter. The resulting counts per minute (CPM) are directly proportional to the PKC activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Second messenger system - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PathWhiz [smpdb.ca]

- 5. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. domaintherapeutics.ca [domaintherapeutics.ca]

- 7. benchchem.com [benchchem.com]

- 8. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. DAG Assay Kit [cellbiolabs.com]

- 15. benchchem.com [benchchem.com]

The Cellular Function of 1,2-Dimyristoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-sn-glycerol (DMG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that plays a crucial role as a second messenger in a variety of cellular signaling pathways. As a structural mimic of endogenous sn-1,2-diacylglycerols, DMG is an invaluable tool for the direct and specific activation of DAG-dependent signaling cascades, thereby allowing for the elucidation of their complex roles in cellular physiology and pathophysiology. This technical guide provides an in-depth overview of the function of DMG in cells, its mechanism of action, and its applications in experimental research. We present quantitative data on its effects, detailed experimental protocols for its use, and visual diagrams of the signaling cascades it modulates.

Core Function: Activation of Protein Kinase C and Other C1 Domain-Containing Proteins

The primary and most well-characterized function of this compound is the activation of Protein Kinase C (PKC) isoforms.[1][2] DMG, like endogenous DAG, binds to the conserved C1 domain present in conventional (cPKC) and novel (nPKC) PKC isoforms. This binding event induces a conformational change in the PKC protein, leading to its translocation from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby triggering downstream signaling events.

While DMG is a potent activator of PKC, it is noteworthy that saturated diacylglycerols like DMG are generally considered weaker second messengers for PKC activation compared to their unsaturated counterparts.[3] Beyond PKC, DMG can also activate other proteins that possess a C1 domain, including:

-

Ras Guanine Nucleotide Releasing Proteins (RasGRPs): These proteins are crucial for the activation of the small GTPase Ras, a key regulator of cell proliferation, differentiation, and survival.

-

Munc13 proteins: These are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release.

Data Presentation: Comparative Potency of Diacylglycerol Analogs

Quantitative data on the specific EC₅₀ or Kᵢ values for this compound across a range of PKC isoforms are not extensively consolidated in the literature. However, comparative studies provide valuable insights into its relative potency. The following tables summarize data on the activation of PKC by various diacylglycerol analogs, including those with similar saturated fatty acid chains to DMG.

| Diacylglycerol Analog | PKC Isoform | Relative Activation/Potency | Reference |

| 1,2-Dioleoyl-sn-glycerol (unsaturated) | PKCα | More potent than saturated DAGs in mixed micelles and pure POPS vesicles. | [3] |

| This compound (saturated) | PKCα | Less potent than unsaturated DAGs in some lipid environments. | [3] |

| Short-chain DAGs (e.g., DiC8) | General PKC | High activation capacity. | [3] |

| 18:0/22:6-DG (polyunsaturated) | PKCγ, PKCδ, PKCθ | Preferred for activation at low concentrations. | [4] |

| 16:0/16:0-DG (saturated) | PKCγ | No significant activation at low concentrations. | [4] |

| Parameter | Phorbol Esters (e.g., PMA) | Diacylglycerol Analogs (e.g., DMG) | Reference |

| Binding Affinity for PKC | High (nanomolar range) | Lower (micromolar range) | [5] |

| Duration of Action | Sustained | Transient | [5] |

| Metabolism | Not readily metabolized | Rapidly metabolized | [5] |

Signaling Pathways Involving this compound

The activation of C1 domain-containing proteins by DMG initiates several critical signaling cascades. The following diagrams illustrate these pathways.

Canonical Protein Kinase C (PKC) Activation Pathway

Caption: Canonical PKC signaling pathway activated by this compound.

RasGRP-Mediated Ras Activation Pathway

Caption: RasGRP-mediated Ras activation downstream of DMG.

Munc13-Mediated Synaptic Vesicle Priming

Caption: Role of DMG in Munc13-mediated synaptic vesicle priming.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring the activity of purified or immunoprecipitated PKC in response to DMG.

Materials:

-

Purified PKC enzyme or immunoprecipitated PKC

-

This compound (DMG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix DMG and PS (e.g., at a 1:4 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up Kinase Reaction:

-

In a microcentrifuge tube on ice, prepare the reaction mixture containing:

-

Kinase reaction buffer

-

Lipid vesicles (DMG/PS)

-

PKC substrate peptide

-

Purified PKC enzyme or immunoprecipitate

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stop Reaction and Spot:

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Washing:

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and let the paper air dry.

-

-

Quantification:

-

Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

-

Experimental Workflow:

Caption: Workflow for in vitro PKC activity assay.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of DMG on cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (DMG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of DMG (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of DMG that inhibits cell proliferation by 50%).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a flow cytometry-based method to detect apoptosis induced by DMG.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (DMG)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells and treat with DMG (and a vehicle control) as described for the proliferation assay.

-

-

Cell Harvesting:

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DMG.

-

Conclusion

This compound is a powerful research tool for investigating the intricate roles of diacylglycerol-mediated signaling in cellular processes. Its ability to directly activate Protein Kinase C and other C1 domain-containing proteins provides a means to dissect the downstream consequences of these pivotal signaling hubs. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further discoveries in the role of diacylglycerol signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

1,2-Dimyristoyl-sn-glycerol as a Second Messenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-sn-glycerol (1,2-DMG) is a saturated diacylglycerol (DAG) that functions as a second messenger in cellular signaling.[1][2] As a key signaling lipid, it plays a role in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[3] This technical guide provides a comprehensive overview of 1,2-DMG as a second messenger, with a focus on its role in PKC activation, relevant quantitative data for analogous compounds, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows. While specific quantitative data for 1,2-DMG is limited in publicly available literature, this guide leverages data from structurally similar diacylglycerols to provide a valuable resource for researchers.

The Role of this compound in Signal Transduction

Diacylglycerols are transiently produced at the plasma membrane in response to extracellular stimuli that activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane to recruit and activate members of the PKC family.[4]

1,2-DMG, being a saturated DAG, is generally considered a weaker activator of PKC compared to its unsaturated counterparts.[5] However, studies have indicated that the optimal acyl chain length for PKC binding is around 14 carbons, making 1,2-DMG (with two C14 myristic acid chains) a relevant molecule for studying PKC regulation.[6]

Quantitative Data on Diacylglycerol-Mediated PKC Activation

Direct quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of this compound for various PKC isoforms are not extensively reported. However, data from other diacylglycerol analogs provide valuable insights into the expected range of activity.

| Parameter | Molecule | Target | Value | Reference |

| EC50 | 1,2-Dioctanoyl-sn-glycerol (DiC8) | Inhibition of L-type Ca2+ current | 2.2 µM | [7] |

| Kd | Phorbol (B1677699) 12,13-dibutyrate (PDBu) | PKC (general) | 1.6 - 7.2 nM | |

| Potency Comparison | Saturated vs. Unsaturated DAGs | PKCα Activation | Unsaturated DAGs are generally more potent | [5] |

Note: The above table summarizes data for related diacylglycerols to provide a comparative context for the activity of this compound.

Signaling Pathways

The primary signaling pathway modulated by this compound is the activation of conventional and novel PKC isoforms.

Downstream of PKC activation, a cascade of phosphorylation events occurs, targeting a wide range of substrate proteins. Two well-characterized downstream targets of PKC are the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and Adducin, both of which are involved in regulating the cytoskeleton.[4]

Experimental Protocols

Preparation of this compound Stock Solution for Cell-Based Assays

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of a suitable organic solvent, such as DMSO or ethanol, to achieve the desired stock concentration (e.g., 10-20 mM).[8]

-

Solubilization: Vortex the solution vigorously to dissolve the lipid. Gentle warming in a 37°C water bath may be necessary to aid dissolution.[8]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

In Vitro PKC Kinase Assay using this compound

This protocol is adapted from methods for other diacylglycerols and can be used to measure the activity of purified PKC isoforms in the presence of 1,2-DMG.[9]

Materials:

-

Purified PKC isoform

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Chloroform

-

Nitrogen gas

-

Sonicator

-

P81 phosphocellulose paper

-

Scintillation counter

Cellular PKC Translocation Assay

This assay visualizes the activation of PKC in live cells by monitoring its translocation from the cytosol to the plasma membrane upon stimulation with 1,2-DMG.[9]

Materials:

-

Cultured cells

-

Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

-

Transfection reagent

-

This compound stock solution

-

Live-cell imaging microscope

Conclusion

This compound serves as a valuable, albeit relatively weak, second messenger for probing the intricacies of Protein Kinase C signaling. While specific quantitative data on its direct interaction with PKC isoforms remains to be fully elucidated, the methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals. The provided protocols for in vitro and cell-based assays, along with the visual representations of the underlying signaling pathways and experimental workflows, are intended to facilitate further investigation into the role of saturated diacylglycerols in cellular regulation and their potential as therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-Dimyristoyl-sn-glycerol: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that plays a role as a second messenger in cellular signaling.[1][2] Comprising a glycerol (B35011) backbone with two myristic acid chains esterified at the sn-1 and sn-2 positions, DMG is a crucial lipophilic molecule for studying the activation of various protein kinases, most notably Protein Kinase C (PKC).[2][3][4] Although considered a weak activator of PKC compared to unsaturated DAGs, its well-defined chemical structure and physical properties make it an invaluable tool in lipid research, signal transduction studies, and drug delivery system development.[1][2][3] This guide provides a comprehensive overview of the structure, properties, and key experimental protocols involving this compound.

Structure and Chemical Identity

This compound is a specific stereoisomer of dimyristin. The "sn" designation refers to the stereospecific numbering of the glycerol backbone, which is critical for its biological activity.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (2R)-2,3-bis(tetradecanoyloxy)propan-1-ol |

| Synonyms | 1,2-DMG, (S)-1,2-Dimyristin |

| CAS Number | 60562-16-5[5][6] |

| Molecular Formula | C₃₁H₆₀O₅[1][6] |

| Molecular Weight | 512.81 g/mol [1][5][6] |

| InChI Key | JFBCSFJKETUREV-LJAQVGFWSA-N[2] |

| SMILES | CCCCCCCCCCCCCC(=O)OC--INVALID-LINK--OC(=O)CCCCCCCCCCCCC[6] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [7] |

| Melting Point | 57-61 °C | [3][7] |

| Boiling Point | ~577 °C (Predicted) | [3][7] |

| Solubility | DMF: 20 mg/mLDMSO: 7 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [2][3][8] |

| Storage | Store at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [1][7] |

Biological Activity and Signaling Pathways

This compound functions as a second messenger, primarily by activating Protein Kinase C (PKC). The generation of DAGs like DMG at the cell membrane is a critical step in signal transduction cascades initiated by the activation of phospholipase C (PLC).

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which induces a conformational change and promotes their translocation to the cell membrane. Although DMG is a weak activator, it can be used to probe the structural requirements for PKC activation.

Caption: Canonical PKC signaling pathway activated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, analysis, and application of this compound in a research setting.

Synthesis of this compound

A common method for the synthesis of specific diacylglycerols is through the protection of one hydroxyl group of glycerol, followed by acylation of the remaining hydroxyls, and subsequent deprotection. A plausible route starting from commercially available (R)-(-)-Glycidol is outlined below.

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Protection: The sn-3 hydroxyl group of a suitable glycerol precursor, such as solketal (B138546) or a protected glycidol, is protected using a bulky protecting group like a trityl or benzyl (B1604629) group to prevent its reaction in the subsequent acylation step.

-

Acylation: The free sn-1 and sn-2 hydroxyl groups are then acylated using myristoyl chloride in the presence of a base like pyridine, or by using myristic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9] The reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Deprotection: The protecting group on the sn-3 hydroxyl is selectively removed under conditions that do not affect the ester linkages. For example, a trityl group can be removed with mild acid treatment.

-

Purification: The final product is purified from byproducts and unreacted reagents using flash column chromatography on silica (B1680970) gel, typically with a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Purification and Analysis

Purity is critical for the reliable use of this compound in biological assays.

Purification:

-

Recrystallization: The crude product obtained after synthesis can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield a high-purity crystalline solid.[9]

Analytical Methods:

-

Thin-Layer Chromatography (TLC): TLC is a rapid method to monitor the progress of the synthesis and to assess the purity of the final product. A typical mobile phase for neutral lipids is a mixture of hexane and ethyl acetate. The spots can be visualized using iodine vapor or a phosphomolybdic acid stain followed by heating.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for the quantitative analysis of DMG. A normal-phase column (e.g., silica or diol) with a mobile phase gradient of hexane/isopropanol/acetic acid can be employed.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized DMG. The spectra will show characteristic peaks for the glycerol backbone protons and carbons, as well as the acyl chain protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the activation of PKC by this compound.

Workflow for In Vitro PKC Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Jackson Immuno Research [jacksonimmunor.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Saturated Diacylglycerols in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to metabolism and apoptosis. While the general role of DAG is well-established, emerging evidence highlights the distinct functions of different DAG species based on their fatty acid composition. This technical guide provides an in-depth exploration of the role of saturated diacylglycerols (satDAGs) in cellular signaling. It delves into the generation, metabolism, and downstream effector activation by satDAGs, with a particular focus on the Protein Kinase C (PKC) and Protein Kinase D (PKD) families. This document summarizes key quantitative data, provides detailed experimental protocols for studying satDAG signaling, and presents visualized signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in this evolving field.

Introduction

Diacylglycerol is a lipid second messenger produced from the hydrolysis of membrane phospholipids (B1166683), primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes.[1][2] The canonical signaling role of DAG involves the recruitment and activation of a host of downstream effector proteins, thereby initiating a cascade of phosphorylation events that dictate cellular responses.[1] The structure of DAG, consisting of a glycerol (B35011) backbone with two fatty acyl chains, allows for significant molecular diversity. The nature of these fatty acyl chains, particularly their saturation state, has been shown to impart specificity to DAG's signaling functions.[3] Saturated diacylglycerols, containing two saturated fatty acyl chains, are increasingly recognized for their unique roles in signaling, distinct from their unsaturated counterparts.[4] Understanding the nuances of satDAG signaling is crucial for elucidating the complexities of cellular regulation and for the development of targeted therapeutics.

Generation and Metabolism of Saturated Diacylglycerols

The cellular pool of diacylglycerol is tightly regulated through a balance of synthesis and degradation pathways. The generation of DAGs with specific fatty acid compositions is dependent on the precursor phospholipids and the engaged enzymatic machinery.

2.1. Biosynthesis of Saturated Diacylglycerols

Saturated DAGs can be generated through several pathways:

-

De Novo Synthesis (Kennedy Pathway): This pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) and acylglycerol-phosphate acyltransferase (AGPAT), often utilizing saturated fatty acyl-CoAs to form phosphatidic acid (PA). The subsequent dephosphorylation of PA by phosphatidic acid phosphatases (PAPs), also known as lipins, yields sn-1,2-diacylglycerol.[5][6]

-

Phospholipase C (PLC)-mediated Hydrolysis: Upon stimulation by various extracellular signals, PLC isoforms hydrolyze PIP2 at the plasma membrane, generating DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2] The fatty acid composition of the resulting DAG reflects that of the parent PIP2 molecule. Thus, the generation of satDAGs through this pathway is dependent on the abundance of PIP2 species containing two saturated fatty acids.

-

Phosphatidylcholine (PC) Hydrolysis: Phospholipase D (PLD) can hydrolyze PC to produce PA and choline. The PA can then be converted to DAG by PAPs. Alternatively, PC-specific PLC can directly generate DAG from PC.[7][8]

-

Triacylglycerol (TAG) Hydrolysis: Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) can hydrolyze stored TAGs to release DAGs.[9] The saturation of these DAGs depends on the composition of the stored triacylglycerols.

2.2. Metabolism and Termination of SatDAG Signaling

The signaling activity of satDAGs is terminated through their conversion into other lipid species:

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), thereby attenuating DAG-mediated signaling and initiating PA-dependent pathways.[10][11]

-

Acylation by Diacylglycerol Acyltransferases (DGATs): DGAT enzymes catalyze the acylation of DAG to form triacylglycerol (TAG), sequestering DAG into lipid droplets for energy storage.[12][13]

-

Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol.

Diagram of Saturated Diacylglycerol Metabolism

References

- 1. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 6. Protein Kinase D inhibitors uncouple phosphorylation from activity by promoting agonist-dependent activation loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 10. arigobio.com [arigobio.com]

- 11. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 12. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of 1,2-Dimyristoyl-sn-glycerol and Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interaction between the lipid second messenger, 1,2-Dimyristoyl-sn-glycerol (DMG), and the pivotal signaling enzyme, Protein Kinase C (PKC). Understanding this interaction is fundamental to unraveling numerous cellular processes and developing targeted therapeutics for a range of diseases, including cancer and metabolic disorders. This document provides a comprehensive overview of the binding kinetics, activation mechanisms, relevant signaling pathways, and detailed experimental protocols to study this interaction.

The Core Interaction: DMG and the PKC C1 Domain

The activation of conventional and novel PKC isoforms is a cornerstone of intracellular signal transduction. This process is critically dependent on the binding of diacylglycerol (DAG) to the C1 domain of PKC.[1][2] this compound, a saturated diacylglycerol, acts as a second messenger, mimicking the endogenous DAGs produced from the hydrolysis of membrane phospholipids.[3][4]

The binding of DMG to the C1 domain induces a conformational change in the PKC enzyme. This relieves the autoinhibition imposed by the pseudosubstrate region, leading to the activation of the kinase domain and subsequent phosphorylation of downstream target proteins.[5] While DMG is recognized as a PKC activator, it is generally considered to be a weaker one compared to unsaturated DAGs or phorbol (B1677699) esters.[3] The affinity and activation potency can vary between different PKC isoforms.[6][7]

Quantitative Analysis of Diacylglycerol-PKC Interaction

Precise quantitative data for the binding of this compound to specific PKC isoforms is not extensively documented in publicly available literature. However, data from analogous saturated and unsaturated diacylglycerols provide valuable context for understanding its potential potency. The table below summarizes data for commonly studied DAG analogs.

| Diacylglycerol Analog | PKC Isoform(s) | Parameter | Value | Reference(s) |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα | Affinity (vs. PDBu binding) | Lower than unsaturated DAGs | [6] |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCγ C1A | Kd | High Affinity | [8] |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα C1B | Affinity | No Detectable Affinity | [8] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα | Activation | More effective than 1,3-DOG | [9] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Various | Activation | Potent activator of certain isoforms | |

| 18:0/22:6-DG | PKCγ | Activation | ~1.5-fold increase at 2 mmol% | [10] |

| Various Saturated/Unsaturated DAGs | PKCα, γ | Activation | Dose-dependent increase | [10] |

Signaling Pathways Involving DMG and PKC

The activation of PKC by DMG is a key event in a complex network of signaling pathways that regulate a multitude of cellular functions. The canonical pathway begins with the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG (or its analog, DMG) recruits and activates PKC at the cell membrane.

Below is a diagram illustrating the core signaling pathway leading to and emanating from PKC activation by diacylglycerol.

References

- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Echelon Biosciences [echelon-inc.com]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway of 1,2-Dimyristoyl-sn-glycerol

An In-depth Technical Guide to the Synthesis of 1,2-Dimyristoyl-sn-glycerol

Introduction

This compound (1,2-DMG) is a saturated diacylglycerol (DAG) featuring two myristic acid (14:0) chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a key lipid molecule, 1,2-DMG serves two primary functions in scientific and pharmaceutical contexts. Firstly, it is a crucial second messenger in cellular signaling cascades. Although it is considered a weak activator, it plays a role in the activation of Protein Kinase C (PKC), a pivotal enzyme family regulating numerous cellular processes.[1][2] Secondly, due to its defined structure and amphipathic nature, 1,2-DMG is an important component in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), where it contributes to the structural integrity and stability of the particle.[3]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailed experimental protocols, and a summary of relevant quantitative data. It is intended for researchers, scientists, and drug development professionals engaged in lipid chemistry, cell signaling, and pharmaceutical formulation.

Synthesis Pathways

The synthesis of this compound can be achieved through two main routes: chemical synthesis and enzymatic synthesis. Chemical methods offer high purity and stereospecificity but often involve multiple protection and deprotection steps. Enzymatic methods provide a "greener" alternative, typically requiring milder conditions, though they may yield a mixture of products.

Chemical Synthesis from (R)-(-)-Glycidol

A common and stereospecific approach for synthesizing sn-1,2-diacylglycerols starts from a chiral precursor like (R)-(-)-Glycidol. This multi-step process involves the protection of the sn-3 hydroxyl group, sequential esterification at the sn-1 and sn-2 positions, followed by final deprotection.

The key stages are:

-

Protection of the sn-3 Hydroxyl: The free hydroxyl group of a glycerol precursor is protected to prevent its reaction during the acylation steps. A bulky protecting group like trityl (Tr) is often used.

-

Epoxide Ring Opening: The epoxide ring of the protected glycidol (B123203) is opened by myristic acid, which selectively acylates the sn-1 position.

-

Acylation of the sn-2 Hydroxyl: The secondary hydroxyl group at the sn-2 position is then esterified with a second molecule of myristic acid. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for this step.[4][5]

-

Deprotection: The protecting group on the sn-3 hydroxyl is removed to yield the final this compound.

Enzymatic Synthesis via Glycerolysis

Enzymatic synthesis is an increasingly popular method for producing diacylglycerols due to its environmental benefits and milder reaction conditions. The most common approach is the glycerolysis of a triglyceride (trimyristin in this case) with glycerol, catalyzed by a lipase (B570770) enzyme.[6][7][8]

This reaction involves the hydrolysis of the triglyceride and subsequent esterification of glycerol. Lipases, such as those from Pseudomonas cepacia or Streptomyces, can be immobilized on a solid support to improve stability and reusability.[6][9] The process is typically performed in a solvent-free system to maximize efficiency and simplify purification. While this method can produce a mixture of 1,2- and 1,3-diacylglycerols, the use of 1,3-regiospecific lipases can favor the desired isomer.[9]

Quantitative Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of diacylglycerols using the methods described.

| Parameter | Chemical Synthesis (via Steglich Esterification) | Enzymatic Synthesis (via Glycerolysis) | Reference |

| Starting Materials | (R)-(-)-Glycidol derivative, Myristic Acid, DCC, DMAP | Trimyristin (B1681580), Glycerol, Immobilized Lipase | [4][5][9] |

| Reaction Time | 72 hours (for esterification step) | 3 - 4 hours | [5][6][9] |

| Temperature | 45 °C (for esterification step) | 50 - 60 °C | [5][6][9] |

| Typical Yield | Not specified, but high purity is achievable | 46% - 60% (Total DAG content) | [6][7][9] |

| Product Purity | >96% (achieved for similar lipid, DMPC) | Mixture of DAGs, requires purification | [4][5] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is a representative method based on established lipid synthesis techniques, including Steglich esterification.

Step 1: Synthesis of sn-3-Trityl-glycerol

-

Dissolve (R)-(-)-Glycidol in a suitable solvent like pyridine.

-

Add trityl chloride in a slight molar excess and stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., diethyl ether).

-

Purify the product, sn-3-Trityl-glycidol, by column chromatography.

Step 2: Synthesis of 1-Myristoyl-sn-3-Trityl-glycerol

-

Dissolve sn-3-Trityl-glycidol and myristic acid in an inert solvent like toluene.

-

Add a catalyst, such as p-toluenesulfonic acid, and heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Once the reaction is complete, cool the mixture, wash with sodium bicarbonate solution, and dry the organic phase.

-

Purify the resulting 1-Myristoyl-sn-3-Trityl-glycerol by column chromatography.

Step 3: Synthesis of 1,2-Dimyristoyl-sn-3-Trityl-glycerol

-

Dissolve 1-Myristoyl-sn-3-Trityl-glycerol, myristic acid (1.2 eq), and DMAP (0.5 eq) in anhydrous dichloromethane.

-

Cool the mixture in an ice bath and add DCC (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Filter the reaction to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and purify the product by column chromatography.

Step 4: Deprotection to Yield this compound

-

Dissolve the trityl-protected product in a solution of boric acid in trimethyl borate.

-

Stir the mixture at room temperature for several hours until deprotection is complete (monitored by TLC).

-

Quench the reaction, extract the product into an organic solvent, and wash thoroughly.

-

Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity (e.g., >98%).[1]

Protocol 2: Enzymatic Synthesis of Diacylglycerol-Enriched Oil

This protocol describes a general method for producing DAG-enriched oil from trimyristin.

-

Materials: Trimyristin, glycerol, and immobilized lipase (e.g., MAS1-H108W@XAD1180 or Lipozyme).[9]

-

Reaction Setup: In a screw-capped flask, combine trimyristin and glycerol. A typical molar ratio is 1:2 (oil:glycerol).[9][10]

-

Enzyme Addition: Add the immobilized lipase, typically 1.0% by weight of the total substrates.[9][10]

-

Incubation: Place the flask in a shaking incubator at 60 °C with constant agitation for 4 hours.[9][10]

-

Reaction Monitoring: Withdraw samples periodically to analyze the composition (DAG, MAG, TAG, FFA) by HPLC or GC.

-

Enzyme Recovery: After the reaction, recover the immobilized enzyme by centrifugation or filtration. The enzyme can be washed with n-hexane and reused for subsequent batches.[9][10]

-

Product Purification: The resulting product mixture, rich in diacylglycerols, can be purified using techniques such as molecular distillation or column chromatography to isolate this compound from residual reactants and other glycerides.

Mandatory Visualizations

Signaling and Synthesis Diagrams

Caption: Proposed chemical synthesis pathway for this compound.

Caption: Experimental workflow for enzymatic synthesis of diacylglycerols.

Caption: Canonical diacylglycerol signaling pathway via Protein Kinase C (PKC).[2][11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 6. Solvent-free synthesis of diacylglycerols via enzymatic glycerolysis between edible oils and glycerol catalyzed by self-made immobilized lipase PS@LXTE-1000 - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Dawn of a Cellular Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core mechanisms of diacylglycerol (DAG) signaling. Diacylglycerol, a simple lipid molecule, has emerged as a critical second messenger, orchestrating a vast array of cellular processes. Its story is one of serendipitous discoveries, meticulous biochemical characterization, and the unraveling of a complex signaling network that continues to be a major focus of research and therapeutic development.

A Historical Perspective: From a Lipid Intermediate to a Key Signaling Molecule

The journey to understanding DAG's role as a second messenger began not with the lipid itself, but with the study of phospholipids (B1166683) and a novel protein kinase.

In the late 1970s, Japanese scientist Yasutomi Nishizuka and his colleagues discovered a new protein kinase, which they named Protein Kinase C (PKC) . Initially, they observed that its activity was dependent on calcium and a membrane-associated factor. A pivotal breakthrough occurred when they identified this factor as diacylglycerol, leading to the revolutionary hypothesis that this lipid could be a second messenger generated from the breakdown of membrane phospholipids upon cellular stimulation.

Contemporaneously, Michael Berridge in the United Kingdom was investigating the mechanisms of hormone action. His research on insect salivary glands led to the landmark discovery that stimulation of certain cell surface receptors activated an enzyme called phospholipase C (PLC) . This enzyme was found to hydrolyze a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2) , to generate two distinct second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[1]

This discovery of a "bifurcating pathway" was a watershed moment in signal transduction. It revealed that a single signaling event at the cell surface could simultaneously trigger two independent but coordinated intracellular signaling cascades. While IP3 was shown to be a soluble molecule that diffuses into the cytoplasm to mobilize intracellular calcium, DAG remained embedded in the plasma membrane, where it serves as the physiological activator of Protein Kinase C.[1]

This seminal work by Nishizuka and Berridge laid the foundation for the entire field of diacylglycerol signaling and opened the door to understanding its profound implications in cellular regulation, from cell growth and differentiation to metabolism and neurotransmission.

The Core Signaling Pathway: Generation, Action, and Termination of the DAG Signal

The canonical diacylglycerol signaling pathway is a tightly regulated process involving the generation of DAG at the plasma membrane, the recruitment and activation of its downstream effectors, and its eventual metabolism to terminate the signal.

Generation of Diacylglycerol

The primary and most well-characterized mechanism for generating signaling DAG is the hydrolysis of PIP2 by phospholipase C (PLC) . This process is initiated by the activation of a wide variety of cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). There are multiple isoforms of PLC, which are regulated by different upstream signals, allowing for precise spatial and temporal control over DAG production.[2]

It is now understood that DAG can also be produced from the hydrolysis of other membrane phospholipids, such as phosphatidylcholine (PC), through the action of phospholipase D (PLD) followed by phosphatidic acid phosphatase, or directly by a PC-specific PLC.[3] This alternative pathway can lead to a more sustained production of DAG, which is important for long-term cellular responses like cell proliferation and differentiation.[4]

Diacylglycerol's Primary Effector: Protein Kinase C

The most prominent and well-studied downstream target of DAG is Protein Kinase C (PKC) . The PKC family comprises a group of serine/threonine kinases that are central regulators of numerous cellular processes.[5]

PKC isoforms are broadly classified into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) require both DAG and calcium for their activation.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) are activated by DAG but are independent of calcium.

-

Atypical PKCs (aPKCs): (ζ, ι/λ) are not activated by either DAG or calcium.

Upon generation of DAG in the plasma membrane, conventional and novel PKC isoforms are recruited from the cytosol to the membrane. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. Once activated, PKC phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.

Termination of the Diacylglycerol Signal

The transient nature of DAG signaling is crucial for maintaining cellular homeostasis. The DAG signal is terminated through two primary enzymatic pathways:

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA) .[6] This reaction serves a dual purpose: it attenuates the DAG signal by converting it to an inactive form (for PKC activation), and it generates another important lipid second messenger, PA, which has its own distinct signaling functions. There are ten known mammalian DGK isoforms, which exhibit different subcellular localizations and regulatory properties, providing another layer of control over DAG signaling.[7]

-

Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid (often arachidonic acid, a precursor for eicosanoids) and a monoacylglycerol. This pathway irreversibly terminates the DAG signal.

Quantitative Data in Diacylglycerol Signaling

The precise quantification of DAG levels and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding the dynamics of this signaling pathway.

| Parameter | Cell Type/Condition | Value | Reference |

| DAG Levels | |||

| Arachidonate-containing DAG (% of total DAG) | Resting Mast Cells | 11% | [8] |

| Stimulated Mast Cells | 13.9% | [8] | |

| PKC Binding Affinity (EC50 for DOG) | |||

| PKCε-YFP | HEK Cells | ~90 μM | [9] |

| PKCα fusion protein | HEK Cells | >200 μM | [9] |

| PKC C1 Domain Binding Affinity (Kd for DOG) | |||

| PKCα C1B domain | In vitro | 24.2 μM | |

| PKCα C1B domain (Y123W mutant) | In vitro | <0.23 μM | |

| Kinetic Parameters (DGKε) | |||

| Vmax (relative) for 18:0/20:4-DAG | In vitro | Higher | [4] |

| Vmax (relative) for 18:2/18:2-DAG | In vitro | Lower | [4] |

Key Experimental Protocols in Diacylglycerol Signaling Research

The elucidation of the DAG signaling pathway has been made possible by the development of a variety of robust experimental techniques. Below are detailed methodologies for some of the key experiments in this field.

Protocol 1: Quantification of Cellular Diacylglycerol Levels by DAG Kinase Assay

This protocol describes a highly sensitive method to quantify the total amount of sn-1,2-diacylglycerol in cell extracts.

Principle: Cellular lipids are extracted, and the endogenous DAG is phosphorylated by an exogenous DAG kinase in the presence of radiolabeled ATP ([γ-³²P]ATP). The resulting ³²P-labeled phosphatidic acid (PA) is then separated by thin-layer chromatography (TLC) and quantified.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

0.9% NaCl

-

DAG Kinase (from E. coli)

-

[γ-³²P]ATP (3000 Ci/mmol)

-

ATP (10 mM)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Dithiothreitol (DTT, 100 mM)

-

TLC plates (silica gel 60)

-

TLC developing solvent (chloroform:methanol:acetic acid, 65:15:5, v/v/v)

-

Phosphorimager system

Procedure:

-

Cell Culture and Stimulation: Culture cells to the desired confluency. For stimulation, treat cells with the agonist of interest for the appropriate time.

-

Lipid Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 ml of methanol to the plate and scrape the cells. Transfer the cell suspension to a glass tube. c. Add 2 ml of chloroform and vortex vigorously for 1 minute. d. Add 0.8 ml of 0.9% NaCl and vortex again. e. Centrifuge at 1,000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase (chloroform phase) containing the lipids into a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.

-

DAG Kinase Reaction: a. Resuspend the dried lipid extract in 20 µl of reaction buffer containing 0.1% Triton X-100. b. Add 5 µl of 100 mM DTT. c. Add 10 µl of DAG Kinase solution. d. Initiate the reaction by adding 10 µl of a mix of 10 mM ATP and [γ-³²P]ATP (final specific activity of ~2000 cpm/pmol). e. Incubate the reaction at 30°C for 30 minutes. f. Stop the reaction by adding 750 µl of chloroform:methanol (2:1, v/v). g. Add 200 µl of 0.9% NaCl, vortex, and centrifuge to separate the phases. h. Collect the lower organic phase and dry it under nitrogen.

-

TLC Separation and Quantification: a. Resuspend the dried lipids in 20 µl of chloroform:methanol (2:1, v/v). b. Spot the sample onto a silica (B1680970) gel TLC plate. c. Develop the TLC plate in the developing solvent until the solvent front is near the top. d. Air dry the plate and expose it to a phosphorimager screen. e. Quantify the radioactivity of the phosphatidic acid spot using a phosphorimager. The amount of DAG is calculated by comparing the sample's radioactivity to a standard curve generated with known amounts of DAG.

Protocol 2: In Vitro Protein Kinase C Activity Assay

This protocol measures the activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate peptide.

Principle: Purified or immunoprecipitated PKC is incubated with a substrate peptide, lipid activators (DAG and phosphatidylserine), and [γ-³²P]ATP. The phosphorylated peptide is then separated from the unreacted ATP and its radioactivity is measured.

Materials:

-

Purified active PKC or immunoprecipitated PKC

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (prepare by sonicating a mixture of PS and DAG in assay buffer)

-

[γ-³²P]ATP (3000 Ci/mmol)

-

ATP (10 mM)

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

10 µl of assay buffer

-

5 µl of PKC substrate peptide (1 mg/ml)

-

5 µl of PS/DAG vesicles

-

5 µl of purified PKC enzyme or immunoprecipitated PKC beads

-

-

Initiate Reaction: Add 5 µl of a mix of 10 mM ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

-

Stop Reaction and Spotting: a. Stop the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.

-

Washing: a. Wash the P81 papers three times for 5 minutes each with 75 mM phosphoric acid. b. Perform a final wash with acetone (B3395972) to dry the papers.

-

Quantification: a. Place the dried P81 paper into a scintillation vial. b. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. c. Calculate the PKC activity based on the specific activity of the ATP and the amount of radioactivity incorporated into the substrate.

Protocol 3: PKC Translocation Assay by Western Blotting

This protocol assesses the activation of PKC by monitoring its translocation from the cytosol to the membrane fraction upon cell stimulation.

Principle: Cells are stimulated to induce PKC activation. The cells are then fractionated into cytosolic and membrane components. The amount of a specific PKC isoform in each fraction is determined by Western blotting.

Materials:

-

Cultured cells

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or a specific agonist)

-

PBS, ice-cold

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EGTA, 2 mM EDTA, with protease and phosphatase inhibitors)

-

Ultracentrifuge

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody specific for the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Treat cultured cells with the desired stimulant (e.g., 100 nM PMA) for the appropriate time. Include an untreated control.

-

Cell Lysis and Fractionation: a. Wash the cells with ice-cold PBS and scrape them into lysis buffer. b. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. c. Centrifuge the lysate at 100,000 x g for 1 hour at 4°C. d. The supernatant is the cytosolic fraction. e. The pellet is the membrane fraction. Resuspend the pellet in lysis buffer containing 1% Triton X-100 to solubilize the membrane proteins.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Load equal amounts of protein from the cytosolic and membrane fractions of both control and stimulated cells onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Compare the intensity of the PKC band in the membrane fraction of stimulated cells to that of the control cells. An increase in the membrane-associated PKC indicates translocation and activation.

Visualizing the Core of Diacylglycerol Signaling

Diagrams are essential for visualizing the complex relationships within signaling pathways and experimental workflows.

Caption: The bifurcating diacylglycerol (DAG) signaling pathway.

Caption: Experimental workflow for quantifying cellular diacylglycerol.

Caption: Workflow for assessing PKC translocation via Western Blotting.

References

- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase C - Wikipedia [en.wikipedia.org]

- 3. Dissociation of protein kinase C activation and sn-1,2-diacylglycerol formation. Comparison of phosphatidylinositol- and phosphatidylcholine-derived diglycerides in alpha-thrombin-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Kinase ϵ Is Selective for Both Acyl Chains of Phosphatidic Acid or Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol kinases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Diacylglycerol metabolism in mast cells. Analysis of lipid metabolic pathways using molecular species analysis of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing 1,2-Dimyristoyl-sn-glycerol Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-sn-glycerol (DMG) is a saturated diacylglycerol (DAG) that serves as a lipid second messenger. While it is considered a weak activator, it plays a role in the activation of Protein Kinase C (PKC), a crucial family of serine/threonine kinases involved in a myriad of cellular signaling pathways.[1][2] The proper preparation of DMG stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in cell-based assays and in vitro kinase assays. This document provides detailed protocols for the preparation, storage, and use of DMG stock solutions, along with relevant technical data and a depiction of its signaling pathway.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₆₀O₅ | [1] |

| Formula Weight | 512.8 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | [1] |

| Storage (Solid) | -20°C | |

| Stability (Solid) | ≥ 4 years at -20°C |

Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [1] |

Recommended Storage Conditions for Stock Solutions

| Storage Temperature | Duration | Reference |

| -80°C | Up to 6 months | [2] |

| -20°C | Up to 1 month | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of DMG in high-quality, anhydrous dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.

-

Weigh DMG: In a sterile microcentrifuge tube, weigh out the required amount of DMG. For a 1 mL 10 mM stock solution, this would be 5.128 mg (Molecular Weight = 512.8 g/mol ).

-

Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the DMG. For a 1 mL stock, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. Due to the lipophilic nature of DMG, gentle warming in a 37°C water bath for 5-10 minutes may be necessary to ensure the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-